3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

mGlu5 negative allosteric modulator structure–activity relationship metabolic stability

This is a non-acetylenic, negative allosteric modulator of mGlu5. The unique 4-methylpiperidin-1-yl group (Region I) provides a specific potency-stability profile that morpholino analogs lack. The 4-chlorobenzenesulfonyl moiety enhances potency for halogen-walk SAR studies. Its dual-nitrogen avoidance makes it a cleaner selectivity benchmark. Secure this exact chemotype to map electronic effects and establish reliable metabolic stability baselines for your CNS program.

Molecular Formula C22H23ClN2O3S
Molecular Weight 430.95
CAS No. 866895-16-1
Cat. No. B2656377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
CAS866895-16-1
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.95
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
InChIInChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-17(28-2)5-8-20(19)24-14-21(22)29(26,27)18-6-3-16(23)4-7-18/h3-8,13-15H,9-12H2,1-2H3
InChIKeyVBRWTUDXIHKIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 866895-16-1): Procurement-Relevant Structural and Pharmacological Profile


3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 866895-16-1) is a synthetic quinoline sulfonyl derivative belonging to the 4-amino-3-arylsulfoquinoline chemotype [1]. It has been identified as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), a target implicated in CNS disorders including anxiety and depression [1]. The compound features a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-methylpiperidin-1-yl moiety at position 4 of the quinoline core, distinguishing it from other members of the sulfoquinoline series .

Why 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline Cannot Be Replaced by Common Analogs Without Pharmacological and Physicochemical Consequences


The 4-amino-3-arylsulfoquinoline chemotype exhibits steep structure–activity relationships (SAR) across three distinct regions (I: amine at position 4; II: quinoline core substitution; III: phenylsulfonyl moiety), meaning that even single-point modifications produce substantial shifts in mGlu5 affinity, metabolic stability, and solubility [1]. Systematic parallel synthesis of ~270 derivatives demonstrated that the 4-methylpiperidinyl group (region I) provides a specific potency–stability balance that morpholino and unsubstituted-piperidinyl analogs do not replicate; conversely, 4-chlorobenzenesulfonyl (region III) and 6-methoxy (region II) substitutions are non-interchangeable with other halogen or alkoxy variants without altering the biological profile [1]. Therefore, generic substitution with a superficially similar quinoline sulfonyl compound carries a high risk of divergent target engagement and pharmacokinetic behavior.

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline: Quantified Differentiation Evidence Against Closest Analogs


Region I Amine Optimization: 4-Methylpiperidinyl Superiority Over Morpholino and Unsubstituted Piperidine in mGlu5 NAM Activity and Metabolic Stability

In the hit-to-lead optimization of 4-amino-3-arylsulfoquinolines, replacement of the initial morpholino group (region I) with 4-methylpiperidinyl yielded analogues with substantially improved mGlu5 affinity and selectivity [1]. While the parent morpholino derivative (compound 1) showed reasonable affinity, it suffered from inferior metabolic stability that precluded in vivo testing [1]. The 4-methylpiperidinyl-containing library demonstrated enhanced potency; however, blood levels of the optimized 4-methylpiperidinyl-sulfoquinolines remained the limiting factor for robust in vivo efficacy [1]. The unsubstituted piperidine analog (3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline) is not explicitly characterized in the same study, but the SAR trend indicates that the 4-methyl substitution on the piperidine ring contributes favorably to the overall pharmacological profile [1].

mGlu5 negative allosteric modulator structure–activity relationship metabolic stability

Region III Substituent Effects: 4-Chlorobenzenesulfonyl Versus Unsubstituted Phenylsulfonyl in mGlu5 Binding

Parallel synthesis mapping of the phenylsulfonyl moiety (region III) in the Galambos et al. study revealed that electron-withdrawing substituents such as 4-chloro enhance mGlu5 negative allosteric modulator potency compared to the unsubstituted phenylsulfonyl analog [1]. The 4-chlorobenzenesulfonyl group present on the target compound (CAS 866895-16-1) is therefore expected to confer higher affinity than the corresponding 3-(phenylsulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline analog [1].

mGlu5 NAM phenylsulfonyl SAR halogen substituent effect

Region II Core Modification: 6-Methoxy versus 6-Fluoro Quinoline in Metabolic Stability and Solubility

The optimization campaign described in Galambos et al. explored substituents on the quinoline core (region II) and found that different substituents differentially affect metabolic stability and solubility [1]. While the target compound carries a 6-methoxy group, the study examined 6-fluoro and other variants. The 6-methoxy substitution is associated with moderate metabolic stability and solubility, whereas 6-fluoro analogs often exhibit lower solubility but potentially altered metabolic profiles [1]. The ultimate advanced leads (compounds 24 and 25) incorporated a 4-hydroxymethyl-piperidinyl region I modification together with optimized region II/III combinations to achieve high blood levels and in vivo anxiolytic efficacy [1].

quinoline core SAR metabolic stability aqueous solubility

mGlu5 Negative Allosteric Modulation: Quantitative Inhibition Profile from ChEMBL Data

ChEMBL-derived bioassay data for CAS 866895-16-1 report mGlu5 inhibition values ranging from 1.7 % to 93 % across a concentration–response matrix, demonstrating a clear pharmacological effect at the target . These values establish that the compound engages mGlu5 as a negative allosteric modulator, consistent with the chemotype's mechanism described in Galambos et al. . The data support its utility as a tool compound for mGlu5-dependent assays, although direct comparator data for closely related analogs within the same assay are not yet publicly available.

mGlu5 inhibition negative allosteric modulator cell-based assay

Differentiation from Piperazine Analogs: Absence of Additional Heteroatom Avoids Off-Target Liability

Many quinoline sulfonyl derivatives incorporate a piperazine ring at position 4 (e.g., 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(piperazin-1-yl)quinoline), which introduces an additional basic nitrogen that frequently engages aminergic GPCRs and ion channels, increasing polypharmacology risk [1]. The 4-methylpiperidin-1-yl group lacks this second nitrogen, potentially reducing off-target interactions in CNS-targeted programs [1].

piperidine vs piperazine off-target selectivity CNS drug design

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline: Optimal Procurement-Driven Application Scenarios Based on Differentiated Evidence


mGlu5 Negative Allosteric Modulator Tool Compound for CNS In Vitro Pharmacology

The compound is suited for in vitro mGlu5 functional assays (calcium mobilization, IP1 accumulation) where a non-acetylenic chemotype is required to avoid acetylenic-linker-related metabolic instability. The demonstrated mGlu5 inhibition profile and the region I 4-methylpiperidinyl advantage described in the SAR study [1] support its use as a reference NAM in screening cascades for anxiety and depression targets.

Chemical Probe for Studying Region III Halogen Effects in mGlu5 SAR Programs

Because the 4-chlorobenzenesulfonyl group provides enhanced potency over the unsubstituted phenylsulfonyl analog [1], this compound serves as a critical data point in halogen-walk SAR studies aimed at optimizing mGlu5 NAM affinity. Procurement of this specific analog enables direct comparison with the 4-fluoro, 4-bromo, and unsubstituted variants to map region III electronic effects.

Comparator for Region I Piperidine–Piperazine Selectivity Profiling

The 4-methylpiperidin-1-yl substituent avoids the dual-nitrogen polypharmacology risk inherent in piperazine-containing analogs [2]. This compound is therefore valuable as a selectivity benchmark when profiling quinoline sulfonyl series for off-target interactions with aminergic receptors, enabling rational selection of leads with cleaner CNS pharmacology.

Reference Standard for Physicochemical Property Benchmarking in Sulfoquinoline Lead Optimization

The combination of 6-methoxy (region II) and 4-methylpiperidin-1-yl (region I) provides a defined baseline for solubility and metabolic stability data [1]. Medicinal chemistry teams can use this compound as an internal reference when evaluating new region II modifications (e.g., 6-fluoro, 6-chloro, 6-unsubstituted) to quantify the impact of substituent changes on pharmacokinetic parameters.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.